molecular formula C8H11BrN2O B6588731 3-[(5-bromopyridin-2-yl)oxy]propan-1-amine CAS No. 1248163-56-5

3-[(5-bromopyridin-2-yl)oxy]propan-1-amine

Cat. No.: B6588731
CAS No.: 1248163-56-5
M. Wt: 231.1
InChI Key:
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Description

3-[(5-bromopyridin-2-yl)oxy]propan-1-amine is an organic compound with the molecular formula C8H11BrN2O It is a derivative of pyridine, a basic heterocyclic organic compound, and contains a bromine atom at the 5-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-bromopyridin-2-yl)oxy]propan-1-amine typically involves the reaction of 5-bromopyridin-2-ol with 3-chloropropan-1-amine under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 5-bromopyridin-2-ol is replaced by the amine group of 3-chloropropan-1-amine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(5-bromopyridin-2-yl)oxy]propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitro compound.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles such as sodium thiolate (NaSMe) or primary amines (RNH2) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-[(5-nitropyridin-2-yl)oxy]propan-1-amine.

    Reduction: Formation of 3-[(5-hydroxypyridin-2-yl)oxy]propan-1-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(5-bromopyridin-2-yl)oxy]propan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: It serves as a ligand in the study of enzyme-substrate interactions and receptor binding studies.

    Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[(5-bromopyridin-2-yl)oxy]propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(5-chloropyridin-2-yl)oxy]propan-1-amine
  • 3-[(5-fluoropyridin-2-yl)oxy]propan-1-amine
  • 3-[(5-iodopyridin-2-yl)oxy]propan-1-amine

Uniqueness

3-[(5-bromopyridin-2-yl)oxy]propan-1-amine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s binding affinity and selectivity towards molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

1248163-56-5

Molecular Formula

C8H11BrN2O

Molecular Weight

231.1

Purity

95

Origin of Product

United States

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